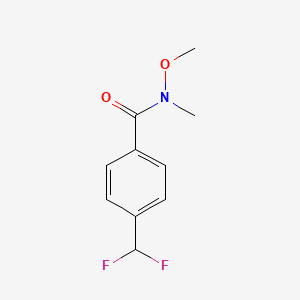
Benzamide, 4-(difluoromethyl)-N-methoxy-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-N-methoxy-N-methylbenzamide is an organic compound characterized by the presence of a difluoromethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-N-methoxy-N-methylbenzamide typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of benzamide derivatives with difluorocarbene reagents under controlled conditions. The reaction often requires the presence of a base such as potassium hydroxide (KOH) and a solvent like acetonitrile (MeCN) to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as silver or palladium, are often employed to enhance the efficiency and selectivity of the reaction. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzoic acids, while reduction can produce difluoromethylated benzyl alcohols .
Applications De Recherche Scientifique
4-(Difluoromethyl)-N-methoxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of 4-(difluoromethyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their functions through various pathways .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)-N-methoxy-N-methylbenzamide
- 4-(Difluoromethyl)-N-methoxy-N-ethylbenzamide
- 4-(Difluoromethyl)-N-ethoxy-N-methylbenzamide
Comparison: 4-(Difluoromethyl)-N-methoxy-N-methylbenzamide is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. Compared to trifluoromethyl analogs, the difluoromethyl group offers different hydrogen bonding capabilities and metabolic stability. This uniqueness makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11F2NO2 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
4-(difluoromethyl)-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)8-5-3-7(4-6-8)9(11)12/h3-6,9H,1-2H3 |
Clé InChI |
LEJCXPWMIGWHIA-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC=C(C=C1)C(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)

![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)
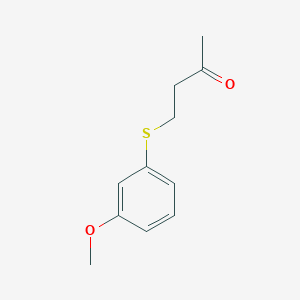
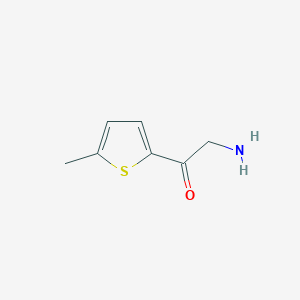
![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)

![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)
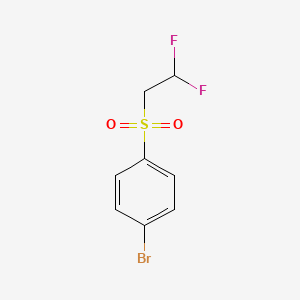
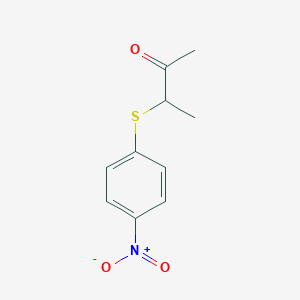

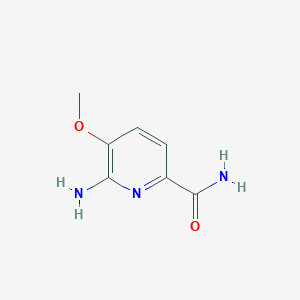
![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
